molecular formula C24H23N3O2S2 B12033985 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12033985
M. Wt: 449.6 g/mol
InChI Key: NOYXKZHAHGYWGB-QNGOZBTKSA-N
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Description

The compound “(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a pyrazole ring, a thiazolidinone core, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a pyrazole derivative with a thiazolidinone precursor. The reaction conditions may include:

    Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the condensation reaction.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Reactors: For small-scale production, batch reactors are commonly used.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone core.

    Substitution: Various substituents on the phenyl rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents on the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Effective against various bacterial and fungal strains.

    Anti-inflammatory Activity: Potential use in treating inflammatory diseases.

Medicine

    Anticancer Activity: Shows promise in inhibiting the growth of cancer cells.

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Ingredient in the formulation of new drugs.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in disease pathways.

    Receptor Binding: Binds to receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: Interacts with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Substituent Effects: The butoxy group in the compound provides unique steric and electronic properties, influencing its reactivity and biological activity.
  • Enhanced Activity: Compared to similar compounds, it may exhibit enhanced biological activity due to the specific arrangement of functional groups.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-3-4-14-29-20-12-10-17(11-13-20)22-18(15-21-23(28)26(2)24(30)31-21)16-27(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3/b21-15-

InChI Key

NOYXKZHAHGYWGB-QNGOZBTKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

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